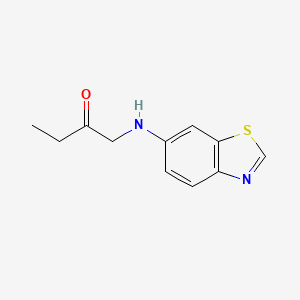

1-(Benzothiazol-6-ylamino)-butan-2-one

Description

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-6-ylamino)butan-2-one |

InChI |

InChI=1S/C11H12N2OS/c1-2-9(14)6-12-8-3-4-10-11(5-8)15-7-13-10/h3-5,7,12H,2,6H2,1H3 |

InChI Key |

BWQVVYQKLPEOPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CNC1=CC2=C(C=C1)N=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Molecular Comparison of Selected Compounds

*Calculated based on structural analysis due to lack of direct data.

Key Observations :

- Molecular Complexity: The target compound has a higher molecular weight (224.29 g/mol) compared to simpler benzothiazoles like 2-aminobenzothiazole (150.20 g/mol) and benzothiadiazoles (136.17 g/mol) due to its extended butan-2-one chain .

Physicochemical Properties

- Solubility: The ketone and amine groups in the target compound likely enhance solubility in polar solvents (e.g., DMSO or ethanol) compared to non-polar 2,1,3-benzothiadiazole.

- Stability : The benzothiazole core provides aromatic stability, but the ketone group may render the compound susceptible to oxidation under harsh conditions.

Q & A

Basic: How can the synthesis of 1-(Benzothiazol-6-ylamino)-butan-2-one be optimized to improve yield and purity?

Methodological Answer:

Optimization involves adjusting reaction parameters such as temperature, solvent choice, and catalyst loading. For example, using a polar aprotic solvent (e.g., DMF) under reflux conditions with a palladium catalyst can enhance coupling efficiency between the benzothiazole amine and butan-2-one precursor . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress with TLC and optimizing stoichiometry (1:1.2 molar ratio of benzothiazole-6-amine to ketone) can minimize byproducts .

Basic: What advanced spectroscopic techniques are recommended for structural confirmation of 1-(Benzothiazol-6-ylamino)-butan-2-one?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the presence of the benzothiazole ring (aromatic protons at δ 7.5–8.5 ppm) and butanone carbonyl (δ ~205–210 ppm for C).

- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]) to confirm molecular weight.

- IR Spectroscopy: Identify characteristic stretches (C=O at ~1700 cm, N-H at ~3300 cm) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals using slow evaporation in ethanol and analyze .

Advanced: How does the benzothiazole moiety influence the compound’s interaction with biological targets?

Methodological Answer:

The benzothiazole ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or oxidoreductases) and improves lipophilicity, aiding membrane permeability. Fluorine substitution (if present) can further modulate binding affinity via electrostatic interactions. For example, fluorinated analogs of similar ketones show increased inhibitory activity against trypanothione reductase (IC < 10 µM) . Structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., halogens, methyl groups) are recommended to map critical binding motifs.

Advanced: How can contradictions in NMR spectral data for derivatives of this compound be resolved?

Methodological Answer:

Discrepancies often arise from tautomerism or dynamic equilibria. Use 2D NMR (e.g., H-C HSQC, COSY) to resolve overlapping signals. For example, NOESY can confirm spatial proximity between the benzothiazole NH and butanone carbonyl. Variable-temperature NMR (e.g., 25–60°C) may reveal conformational changes. Computational tools (DFT calculations) can predict stable tautomers and compare experimental vs. theoretical chemical shifts .

Advanced: What reaction mechanisms explain the formation of Schiff base derivatives from this compound?

Methodological Answer:

The primary amine on the benzothiazole reacts with aldehydes under acidic or mild basic conditions (pH 5–7) to form imine bonds. For example:

Condensation: React 1-(Benzothiazol-6-ylamino)-butan-2-one with benzaldehyde in ethanol at 60°C.

Catalysis: Use acetic acid (5 mol%) to protonate the carbonyl, enhancing electrophilicity.

Isolation: Purify via precipitation (add hexane) or silica chromatography. Mechanistic studies using H NMR kinetics can track imine formation rates .

Basic: What factors influence the stability of this compound under storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation.

- Moisture: Use desiccants (silica gel) in sealed containers, as the ketone group may hydrolyze in aqueous environments.

- Oxidation: Add antioxidants (e.g., BHT, 0.1% w/w) to solutions. Stability assays (HPLC purity checks over 30 days) under varying conditions (4°C, RT, 40°C) are recommended .

Advanced: How can molecular docking predict the binding mode of this compound with target enzymes?

Methodological Answer:

Protein Preparation: Retrieve the target enzyme’s crystal structure (e.g., PDB ID 1NXU for trypanothione reductase).

Ligand Preparation: Generate 3D conformers of the compound using software like Open Babel.

Docking: Use AutoDock Vina to simulate binding. Key parameters: grid box centered on the active site, exhaustiveness = 20.

Analysis: Identify hydrogen bonds between the benzothiazole NH and Glu, and hydrophobic interactions with Phe. Validate with MD simulations (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.